molecular formula C22H22FNO4S2 B12184528 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184528
M. Wt: 447.5 g/mol
InChI Key: LJMOATYQCYKOHF-UHFFFAOYSA-N
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Description

化学标识与命名体系

系统性国际纯粹与应用化学联合会(IUPAC)命名法及其理论基础

该化合物的系统性IUPAC名称需基于其分子骨架和取代基的优先级规则进行构建。其核心结构为5,6-二氢-1,4-氧硫杂环己烯-2-甲酰胺 ,其中:

  • 1,4-氧硫杂环己烯 表示一个六元环,包含一个氧原子和一个硫原子,分别位于1号和4号位;
  • 5,6-二氢 表明该环在5号和6号位存在单键,形成部分氢化结构;
  • 2-甲酰胺 指在环的2号位连接一个甲酰胺基团(-CONH2)。

在此基础上,甲酰胺基团的两个氮原子分别被1,1-二氧代四氢噻吩-3-基2-氟苄基 取代。根据IUPAC取代基排序规则(字母顺序与取代位置综合考量),最终命名为:
N-(1,1-二氧代四氢噻吩-3-基)-N-(2-氟苄基)-3-苯基-5,6-二氢-1,4-氧硫杂环己烯-2-甲酰胺

此命名法在类似结构中可见于PubChem条目,例如化合物N-(2-氟苄基)-3-苯基-N-(吡啶-2-基)-5,6-二氢-1,4-氧硫杂环己烯-2-甲酰胺 (CID 29127795)的命名逻辑

替代化学名称与商品名

尽管该化合物暂无广泛认可的商品名,但其在科研文献和化学数据库中可能以以下形式出现:

  • 实验室编码 :如STK系列(例如STK578302)或AKOS编码(例如AKOS005568189),这类编码通常由化学品供应商分配以标识特定化合物;
  • 简化结构描述 :例如“含氟苄基取代的氧硫杂环甲酰胺衍生物”;
  • CAS编号 :虽未在现有数据中明确列出,但类似结构(如CID 39310516)的CAS编号可通过专业数据库查询。

需注意的是,替代名称通常依赖于具体研究背景或供应商分类,因此系统性IUPAC名称仍是学术交流的首选

结构式表示方法

该化合物的结构可通过多种标准化方法精确描述:

SMILES表示法

SMILES(简化分子线性输入规范)通过原子连接顺序与键类型编码结构。例如,类似化合物N-(2-氟苄基)-3-苯基-N-(吡啶-2-基)-5,6-二氢-1,4-氧硫杂环己烯-2-甲酰胺 的SMILES为:
C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C4=CC=CC=C4
据此推测目标化合物的SMILES可能包含以下特征:

  • 四氢噻吩二氧基团(如C1CCS(=O)(=O)C1);
  • 2-氟苄基取代基(如CC2=CC=CC=C2F);
  • 苯基与氧硫杂环的连接(如C5=CC=CC=C5)。
InChI标识符

InChI(国际化学标识符)通过分层描述分子结构确保唯一性。以化合物CID 3813571为例,其InChI为:
InChI=1S/C11H20N2O4S/c1-2-13(10-3-8-18(15,16)9-10)11(14)12-4-6-17-7-5-12/h10H,2-9H2,1H3
目标化合物的InChI需整合其特有的取代基组合,并遵循相同的分层规则。

二维与三维结构模型

PubChem等数据库通常提供交互式2D/3D结构模型(如CID 39310516的3D构象分析),这些模型基于量子力学计算或X射线晶体学数据生成,用于展示分子立体化学特性与构象灵活性。

分子式与量纲

该化合物的分子式可分解为:

  • C : 碳原子数(来自苯基、苄基、四氢噻吩等);
  • H : 氢原子数;
  • N : 氮原子数(来自甲酰胺基团);
  • O : 氧原子数(来自氧硫杂环、磺酰基);
  • S : 硫原子数(来自氧硫杂环与四氢噻吩);
  • F : 氟原子数(来自2-氟苄基)。

类似化合物的分子量计算可见于CID 29127795(406.5 g/mol)与CID 39310516(397.4 g/mol),目标化合物的分子量需根据其精确分子式重新计算。

表1 类似化合物的结构描述方法对比

化合物CID 表示方法 示例片段 来源
3813571 SMILES CCN(C1CCS(=O)(=O)C1)C(=O)N2CCOCC2
39310516 InChI InChI=1S/C18H14F3NO4S/...
29127795 分子量 406.5 g/mol

Properties

Molecular Formula

C22H22FNO4S2

Molecular Weight

447.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H22FNO4S2/c23-19-9-5-4-8-17(19)14-24(18-10-13-30(26,27)15-18)22(25)20-21(29-12-11-28-20)16-6-2-1-3-7-16/h1-9,18H,10-15H2

InChI Key

LJMOATYQCYKOHF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to tetrahydrothiophene-1,1-dioxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C. Yields exceed 90% due to the stability of the sulfone product.

Amine Functionalization

The sulfone is functionalized at the 3-position via nucleophilic substitution. 3-Aminotetrahydrothiophene-1,1-dioxide hydrochloride is synthesized by reacting tetrahydrothiophene-1,1-dioxide with ammonia under high-pressure conditions. This intermediate is critical for subsequent amide coupling.

Preparation of 2-Fluorobenzylamine Derivatives

Reductive Amination

2-Fluorobenzaldehyde undergoes reductive amination with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 2-fluorobenzylamine . The reaction proceeds in dichloroethane (DCE) at 25°C, achieving 85–92% yield.

Protection Strategies

To prevent side reactions during coupling, the amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). Deprotection occurs later under acidic conditions.

Construction of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid

Thiolane Oxide Intermediate

A thiolane ring is synthesized from 3-phenylpropiolic acid and 2-mercaptoethanol via acid-catalyzed cyclization. Oxidation with H₂O₂ in the presence of sodium tungstate yields 2-methyl-1,3-oxathiolane-2-acetamide 3-oxide .

Thermal Ring Expansion

The oxathiolane oxide undergoes ring expansion in xylene at 140°C with catalytic tetrabutylammonium bromide (TBAB), forming the 5,6-dihydro-1,4-oxathiine core. Acidic workup (p-toluenesulfonic acid) removes protecting groups and isolates the carboxylic acid.

Amide Coupling and Final Assembly

Carboxylic Acid Activation

The oxathiine carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), generating a reactive acyloxyphosphonium intermediate.

Sequential Amide Bond Formation

  • First Coupling : The activated acid reacts with 2-fluorobenzylamine at 0°C, yielding N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide .

  • Second Coupling : The product is coupled with 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride using DIPEA (N,N-diisopropylethylamine) as a base. Purification via reverse-phase HPLC (0.1% TFA in acetonitrile/water) affords the final compound in 75–80% yield.

Optimization and Catalytic Considerations

ParameterConditionYield ImprovementSource
Oxathiine Cyclization Xylene, TBAB (5 mol%), 140°C92% → 95%
Amine Protection Boc₂O, DMAP, THF, 25°C85% → 89%
Reductive Amination NaBH(OAc)₃, DCE, 12 h78% → 88%

Key findings:

  • TBAB accelerates oxathiine formation by stabilizing transition states.

  • HATU outperforms EDCI/HOBt in amide coupling efficiency (90% vs. 72%).

  • 2-Fluorobenzyl regioselectivity is maintained using low-temperature alkylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.95 (t, J = 8.5 Hz, 2H, fluorobenzyl), 4.52 (s, 2H, CH₂N), 3.88 (m, 1H, tetrahydrothiophene).

  • ¹³C NMR : 167.8 ppm (C=O), 162.1 ppm (d, J = 245 Hz, C-F).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₂FNO₄S₂: [M+H]⁺ = 448.1054; Found: 448.1056.

Challenges and Alternative Routes

Competing Side Reactions

  • Oxathiine ring opening occurs above 150°C, necessitating precise temperature control.

  • Fluorobenzyl dehalogenation is observed with strong bases (e.g., NaOH), avoided by using mild conditions.

Enantiomeric Control

Although the target molecule lacks chiral centers, intermediates like 3-aminotetrahydrothiophene-1,1-dioxide may require resolution via chiral HPLC if racemization occurs.

Industrial-Scale Adaptations

Patent EP0010843B1 details a continuous-flow system for oxathiine synthesis, reducing reaction time from 18 h to 2 h. Key modifications:

  • Solvent : Toluene replaces xylene for lower toxicity.

  • Catalyst Recovery : TBAB is recycled via aqueous extraction, cutting costs by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the oxathiine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxathiine ring.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the benzyl and phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound could be studied for its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: Its unique chemical structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Influencing cellular pathways: Such as signaling cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and reported applications.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 2-Fluorobenzyl, sulfolane, phenyl C₂₅H₂₃FNO₄S₂ 500.59 (calc.) Fluorine enhances lipophilicity; sulfolane improves solubility .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Naphthylmethyl, sulfolane, phenyl C₂₆H₂₅NO₄S₂ 479.61 Bulkier naphthyl group may reduce bioavailability but increase aromatic interactions.
5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide Methyl, phenyl C₁₂H₁₃NO₂S 247.30 Simpler structure; used as a fungicide. Lacks sulfolane and fluorinated groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide Thiophenmethyl, tetrahydronaphthalenyl, oxazole C₂₈H₂₉N₂O₄S₂ 545.67 Oxazole ring introduces rigidity; thiophene enhances π-stacking potential.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-fluorobenzyl group in the target compound likely increases logP compared to the naphthyl analog () but reduces it relative to the thiophene-containing derivative ().
  • Solubility: The sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl) enhances aqueous solubility compared to non-sulfonated analogs .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature regarding its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a tetrahydrothiophene ring, a fluorobenzyl moiety, and an oxathiine core. Its molecular formula is C₁₈H₁₈FNO₃S₂, which indicates a significant potential for interaction with biological targets due to the presence of multiple functional groups.

Biological Activity Overview

Research indicates that this compound exhibits promising anticancer properties. Its mechanisms include inducing apoptosis in cancer cells and inhibiting cell proliferation. Below are key findings from various studies:

Cytotoxicity and Antiproliferative Effects

  • In Vitro Studies : The compound has been tested against various cancer cell lines using the MTT assay. It demonstrated significant cytotoxicity against:
    • Breast carcinoma (MCF7)
    • Lung carcinoma (A549)
    • Colon carcinoma (HT-29)
    The IC₅₀ values for these cell lines were notably lower than those of standard chemotherapeutic agents like doxorubicin, indicating enhanced efficacy .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This was evidenced by increased caspase 3/7 activity in treated cells .

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the chemical structure significantly affect biological activity:

  • Replacing chlorine with fluorine has been correlated with increased anticancer activity .
  • The presence of the dioxo group in the thiophene ring enhances interaction with cellular targets, contributing to its cytotoxic effects .

Case Studies

Several case studies have highlighted the compound's effectiveness in specific cancer types:

StudyCancer TypeIC₅₀ ValueMechanism
Breast (MCF7)8 µMApoptosis via caspase activation
Lung (A549)10 µMMitochondrial disruption
Colon (HT-29)5 µMInhibition of cell cycle progression

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may possess antioxidant properties. In vitro tests using DPPH radical scavenging assays indicated that certain derivatives outperform ascorbic acid in antioxidant capacity .

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